

# Hemoglobin Johnstown: A Technical Guide to its Clinical Presentation, Pathophysiology, and Analysis

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## Introduction

**Hemoglobin Johnstown** [ $\beta 109(\text{G11})\text{Val} \rightarrow \text{Leu}$ ] is a rare, electrophoretically silent hemoglobin variant characterized by high oxygen affinity. This alteration in the beta-globin chain leads to a left-shifted oxygen-hemoglobin dissociation curve, resulting in decreased oxygen delivery to peripheral tissues. The compensatory physiological response to this tissue hypoxia is an increase in red blood cell production, leading to the primary clinical manifestation of erythrocytosis.<sup>[1][2]</sup> Unlike many hemoglobinopathies, **Hemoglobin Johnstown** does not typically cause hemolysis or abnormal red blood cell morphology. Its silent nature on standard hemoglobin electrophoresis makes it a diagnostic challenge, often requiring specialized laboratory investigations for confirmation. This guide provides an in-depth overview of the clinical presentation, underlying pathophysiology, and key experimental protocols for the identification and characterization of **Hemoglobin Johnstown**.

## Clinical Presentation

The clinical phenotype of individuals with **Hemoglobin Johnstown** is primarily characterized by compensatory erythrocytosis. Most affected individuals are heterozygous for the mutation and are often asymptomatic, with the condition being discovered incidentally during routine hematological examinations.<sup>[1]</sup> However, some individuals may present with symptoms related

to hyperviscosity secondary to erythrocytosis, such as headaches and chest pain.[3] The co-inheritance of **Hemoglobin Johnstown** with other hemoglobinopathies, such as  $\beta$ -thalassemia, can modify the clinical and hematological picture.[2][4][5]

## Quantitative Hematological and Oxygen Affinity Data

The following tables summarize the key hematological and oxygen affinity parameters reported in individuals with **Hemoglobin Johnstown**.

Table 1: Hematological Parameters in Individuals with **Hemoglobin Johnstown**

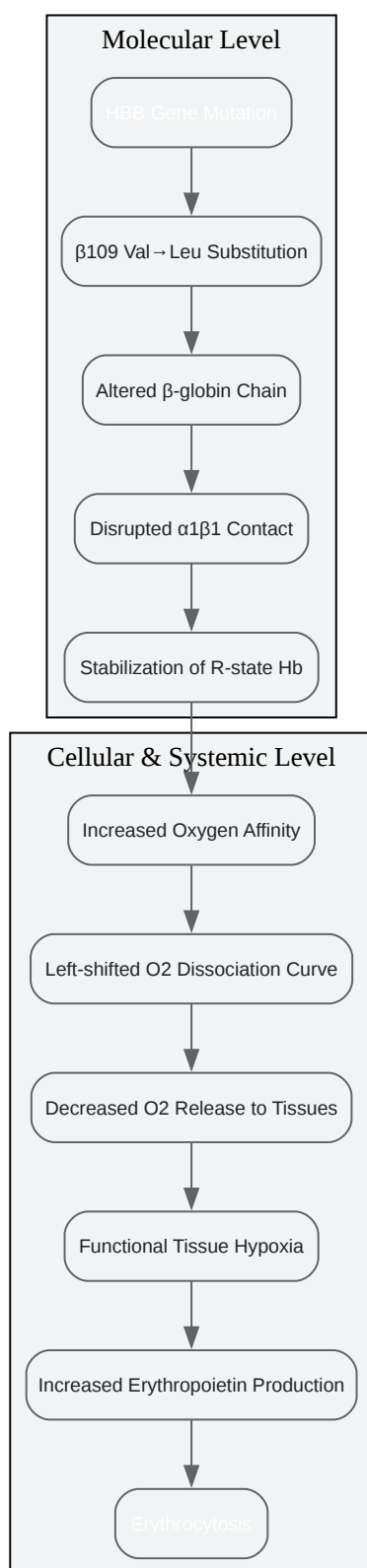
Parameter	Reported Value/Range	Reference
Hemoglobin (g/dL)	16.1 - 18.5	[3]
Hematocrit (%)	51 - 60	[3]
Red Blood Cell Count ( $\times 10^{12}/L$ )	Elevated (specific values not consistently reported)	
Mean Corpuscular Volume (fL)	Typically Normal	
Mean Corpuscular Hemoglobin (pg)	Typically Normal	
White Blood Cell Count ( $\times 10^9/L$ )	Normal	[6]
Platelet Count ( $\times 10^9/L$ )	Normal	[6]

Table 2: Oxygen Affinity in Individuals with **Hemoglobin Johnstown**

Parameter	Reported Value/Range	Normal Range	Reference
P50 (mmHg)	18 - 20	24 - 28	[7]

## Pathophysiology

The underlying molecular defect in **Hemoglobin Johnstown** is a single nucleotide substitution in the beta-globin gene (HBB), resulting in the replacement of valine with leucine at position 109. This amino acid residue is located at the  $\alpha 1\beta 1$  contact point within the hemoglobin tetramer. The substitution of the smaller valine with the larger, more hydrophobic leucine is thought to disrupt the normal conformational changes that occur during oxygenation and deoxygenation.<sup>[1][2]</sup> This disruption stabilizes the hemoglobin molecule in the high-affinity "R" (relaxed) state, impairing the transition to the low-affinity "T" (tense) state which is necessary for efficient oxygen release in the tissues. The resulting functional tissue hypoxia stimulates the kidneys to produce erythropoietin, which in turn drives the bone marrow to increase red blood cell production, leading to erythrocytosis.



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Pathophysiology of **Hemoglobin Johnstown**.

## Experimental Protocols

The diagnosis of **Hemoglobin Johnstown** requires a high index of suspicion, particularly in cases of unexplained erythrocytosis with a normal leukocyte and platelet count.<sup>[6]</sup> The following protocols outline the key laboratory investigations.

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Globin Chain Analysis

RP-HPLC is a crucial technique for separating the abnormal  $\beta$ -globin chain of **Hemoglobin Johnstown** from the normal  $\beta$ A-globin chain, a separation not achieved by conventional hemoglobin electrophoresis.

**Principle:** This method separates globin chains based on their hydrophobicity. The abnormal  $\beta$ -Johnstown chain, with the Val  $\rightarrow$  Leu substitution, exhibits slightly different hydrophobic properties compared to the normal  $\beta$ A-chain, allowing for their resolution.<sup>[8][9]</sup>

**Methodology:**

- **Sample Preparation:**
  - Collect whole blood in an EDTA-containing tube.
  - Prepare a hemolysate by washing the red blood cells with saline and lysing them with distilled water.
  - Centrifuge to remove red blood cell stroma.
- **Chromatographic System:**
  - An HPLC system equipped with a C4 or C18 reversed-phase column is typically used.<sup>[8][10]</sup>
  - A UV detector set at 220 nm is used for monitoring the eluting globin chains.<sup>[8]</sup>
- **Mobile Phase and Gradient:**
  - The mobile phase typically consists of two solvents:

- Solvent A: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
- Solvent B: Water with 0.1% trifluoroacetic acid (TFA).
- A linear gradient of increasing acetonitrile concentration is used to elute the globin chains from the column. A typical gradient might run from 30% to 60% Solvent A over 60 minutes.  
[9][11]
- Analysis:
  - Inject the hemolysate onto the column.
  - The different globin chains ( $\alpha$ ,  $\beta$ A, and  $\beta$ -Johnstown) will elute at distinct retention times.
  - Quantify the peak areas to determine the relative amounts of each globin chain.

## Beta-Globin Gene (HBB) Sequencing

DNA sequencing of the HBB gene provides the definitive diagnosis of **Hemoglobin Johnstown** by identifying the specific c.328G>C (p.Val110Leu) mutation.

Principle: Sanger sequencing or next-generation sequencing (NGS) is used to determine the exact nucleotide sequence of the HBB gene, allowing for the identification of any mutations.[12]  
[13]

Methodology:

- DNA Extraction:
  - Extract genomic DNA from peripheral blood leukocytes using a commercial DNA extraction kit.
- PCR Amplification:
  - Amplify the entire coding region and intron-exon boundaries of the HBB gene using polymerase chain reaction (PCR).
  - Specific primers flanking the HBB gene are used for amplification.

- Sequencing:
  - Purify the PCR product to remove primers and unincorporated nucleotides.
  - Perform bidirectional Sanger sequencing using the same primers as for PCR or nested sequencing primers.
  - Alternatively, use an NGS panel that includes the HBB gene.
- Data Analysis:
  - Align the obtained sequence with the reference HBB gene sequence (e.g., from GenBank) to identify any nucleotide variations.
  - Confirm the presence of the G>C substitution at codon 109.

## Determination of the Oxygen-Hemoglobin Dissociation Curve and P50

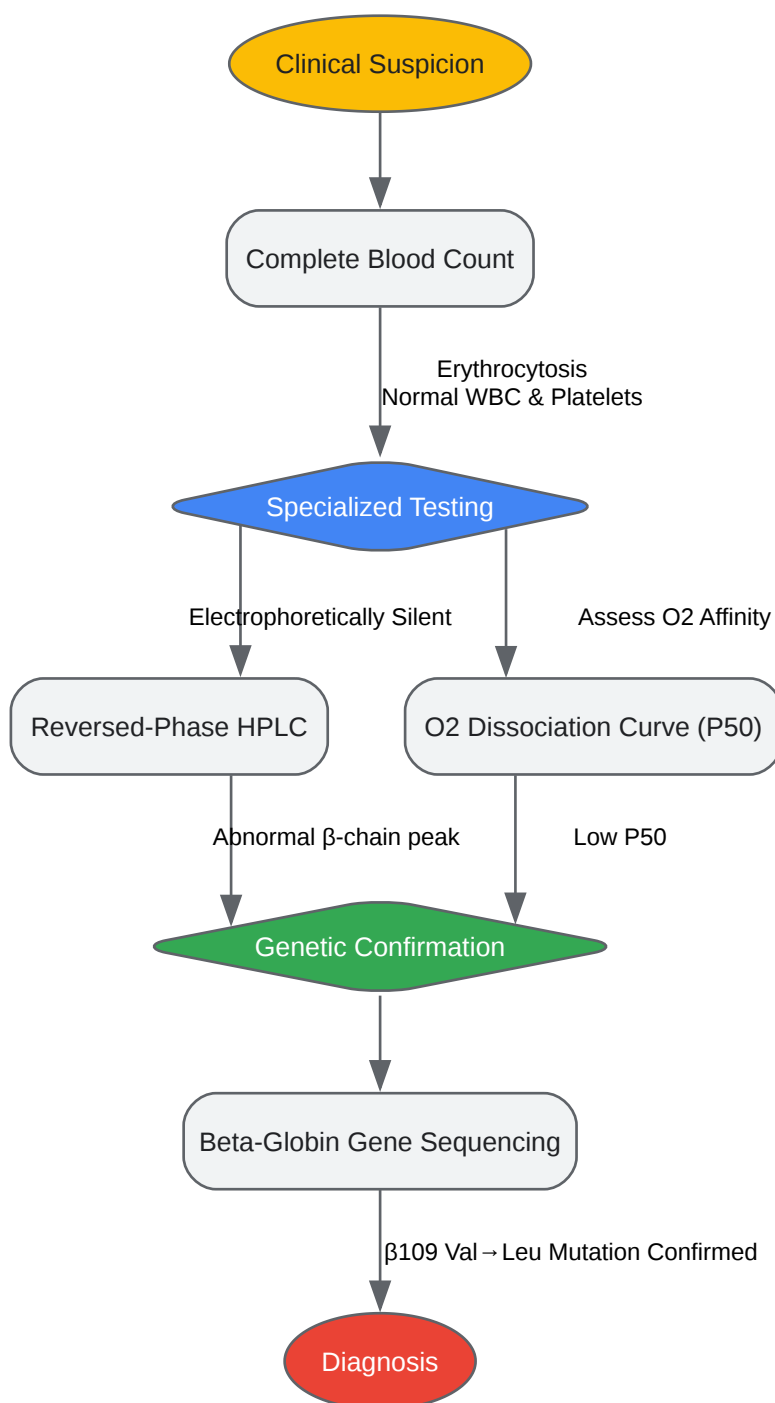
Measuring the oxygen-hemoglobin dissociation curve and determining the P50 value is essential to functionally confirm the high oxygen affinity nature of **Hemoglobin Johnstown**.

Principle: The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A low P50 value indicates a leftward shift of the oxygen-hemoglobin dissociation curve and increased oxygen affinity.<sup>[7][14]</sup>

Methodology:

- Instrumentation:
  - Specialized instruments such as a Hemox-Analyzer or a multi-wavelength spectrophotometer coupled with a tonometer are used.<sup>[15][16]</sup>
- Sample Preparation:
  - Use fresh, heparinized whole blood.

- The sample is placed in a measurement cuvette and the instrument controls the temperature and pH.
- Measurement:
  - The blood sample is first fully deoxygenated with nitrogen and then gradually reoxygenated with a gas mixture of known oxygen concentration.
  - The instrument continuously measures the oxygen partial pressure (pO<sub>2</sub>) and the corresponding hemoglobin oxygen saturation (SO<sub>2</sub>).
- Data Analysis:
  - The instrument's software plots the SO<sub>2</sub> against the pO<sub>2</sub> to generate the oxygen-hemoglobin dissociation curve.
  - The P50 value is automatically calculated from the curve.



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### Diagnostic Workflow for **Hemoglobin Johnstown**.

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